molecular formula C20H16ClFN6OS B2664234 N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-86-0

N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2664234
CAS No.: 863458-86-0
M. Wt: 442.9
InChI Key: ZIWPZQRWQBUAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and a thioacetamide linker at position 5.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6OS/c21-15-7-3-1-5-13(15)9-23-17(29)11-30-20-18-19(24-12-25-20)28(27-26-18)10-14-6-2-4-8-16(14)22/h1-8,12H,9-11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWPZQRWQBUAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 2-chlorobenzyl and 2-fluorobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the thioacetamide linkage, which is typically achieved through a thiolation reaction using reagents such as thiourea or similar sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce certain functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown promise in various pharmacological studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, triazolopyrimidine derivatives have been linked to the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer cell repair mechanisms .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are often explored for their effectiveness against bacterial and fungal pathogens due to their ability to interfere with nucleic acid synthesis .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Studies have shown that similar compounds can inhibit carbonic anhydrase and cholinesterase activities, which are relevant in treating various diseases including glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. Variations in the substituents on the triazolopyrimidine core can significantly influence:

  • Potency : Different functional groups can enhance or reduce activity against specific targets.
  • Selectivity : Modifications can improve selectivity for desired biological pathways while minimizing off-target effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

  • Anticancer Research : A study demonstrated that similar triazolo-pyrimidine compounds effectively induced apoptosis in breast cancer cells by activating caspase pathways .
  • Antimicrobial Efficacy : Research on related compounds showed promising results against resistant strains of bacteria and fungi, suggesting that modifications could enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific targets involved. The compound may also interfere with cellular signaling pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct pharmacological or biochemical data for the target compound are absent in the provided evidence, structural analogs from the literature highlight key differences in substituents, synthetic pathways, and physicochemical properties.

Core Heterocyclic Modifications

  • Target Compound : The triazolo[4,5-d]pyrimidine core is fused with a sulfur-containing thioacetamide group at position 6. This contrasts with thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a,b in ), which feature a thiazole ring fused to pyrimidine. The triazolo system may confer enhanced metabolic stability compared to thiazolo derivatives due to reduced susceptibility to oxidative degradation .
  • Pyrazolo-Benzothiazine Analogs : references a pyrazolo[4,3-c][1,2]benzothiazine scaffold with a 2-fluorobenzyl group. Unlike the target compound, this structure lacks the triazolo-pyrimidine core but shares fluorinated benzyl substituents, which are critical for target affinity in kinase inhibitors .

Substituent Effects

Compound Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound (hypothetical) Triazolo[4,5-d]pyrimidine 2-Fluorobenzyl, 2-chlorobenzyl N/A N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-11a Thiazolo[3,2-a]pyrimidine 5-Methylfuran, trimethylbenzylidene 68 243–246
(2Z)-2-(4-Cyanobenzylidene)-11b Thiazolo[3,2-a]pyrimidine 5-Methylfuran, 4-cyanobenzylidene 68 213–215
6,11-Dihydro-4H-pyrimido[2,1-b]quinazoline-12 Pyrimidoquinazoline 5-Methylfuran, anthranilic acid 57 268–269
  • Electron-Withdrawing Groups: The 2-fluorobenzyl group in the target compound may enhance binding to hydrophobic pockets compared to the 4-cyanobenzylidene group in compound 11b, which introduces stronger electron-withdrawing effects .
  • Solubility : The thioacetamide linker in the target compound likely improves aqueous solubility relative to the anthranilic acid-derived quinazoline 12, which has a rigid, planar structure .

Biological Activity

N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound characterized by a unique molecular structure comprising a triazolopyrimidine core. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}ClFN6_{6}OS
  • Molecular Weight : 442.9 g/mol
  • CAS Number : 863458-86-0

The compound features a triazolopyrimidine backbone, which is known for its role in various biological activities. The presence of the chlorobenzyl and fluorobenzyl groups enhances its pharmacological properties through increased binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests that it may interact with cellular mechanisms involved in cancer proliferation and survival.

The proposed mechanism of action involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitosis. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Enzymes : The triazolopyrimidine core can mimic natural substrates or inhibitors, modulating pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the triazolopyrimidine scaffold. For example:

  • Substituents at the 2-position and 7-position of the triazolopyrimidine ring can significantly alter binding affinities and biological effects.
  • Compounds with halogenated anilines at specific positions have shown varying degrees of antiproliferative activity against different cancer cell lines .

Antiproliferative Activity

Table 1 summarizes the antiproliferative activity of similar triazolopyrimidine derivatives against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Notes
1HeLa0.06High potency against cervical cancer cells
2A5490.15Moderate potency against lung cancer
3MDA-MB-2310.10Effective against breast cancer
4HT-290.20Colorectal cancer model

Study on Anticancer Effects

A study evaluated the anticancer effects of this compound in vitro:

  • Cell Viability Assays : The compound was tested on HeLa and A549 cells using MTT assays.
  • Results : The compound demonstrated significant cytotoxicity with IC50_{50} values in the low micromolar range.

Anti-Angiogenic Activity

In addition to its antiproliferative effects, some derivatives have shown anti-angiogenic properties, indicating their potential in inhibiting tumor growth by blocking blood vessel formation .

Q & A

Q. What are the key synthetic strategies for preparing triazolo[4,5-d]pyrimidine derivatives like this compound?

  • Methodological Answer : The synthesis of triazolo[4,5-d]pyrimidine scaffolds often involves multi-step reactions. For example, intermediates like 7-aminothiazolo[3,2-a]pyrimidines can be functionalized via nucleophilic substitution. A typical protocol includes:
  • Step 1 : Reacting a substituted pyrimidine precursor with chloroacetic acid under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst .
  • Step 2 : Introducing thioether linkages via coupling reactions with thiol-containing reagents (e.g., mercaptoethanol or alkyl thiols) under basic conditions (K₂CO₃ in acetonitrile) .
  • Step 3 : Final purification using silica gel column chromatography with gradients of ethyl acetate/hexane.
    Key challenges include controlling regioselectivity during triazole ring formation and ensuring stability of the thioether bond under acidic/basic conditions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for triazole/pyrimidine protons) and confirm substitution patterns (e.g., fluorobenzyl groups show splitting due to coupling with fluorine) .
  • IR Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 386–403 for similar derivatives) and fragmentation patterns .
  • Elemental Analysis : Verify purity by matching calculated vs. experimental C/H/N/S percentages within ±0.4% .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents:
  • Substituent Screening : Replace the 2-chlorobenzyl or 2-fluorobenzyl groups with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., NO₂) to assess electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or ELISA. For example, triazolo[4,5-d]pyrimidines have shown antiplatelet activity via P2Y₁₂ receptor inhibition .
  • Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett σ values, logP) with bioactivity .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities:
  • Crystallization : Grow crystals via slow evaporation in DMF/water or ethanol/ethyl acetate mixtures.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
  • Analysis : Compare torsion angles (e.g., dihedral angles between triazole and pyrimidine rings) with computational models (DFT or molecular docking) to validate bioactive conformations .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer : Pharmacokinetic profiling involves:
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption (Papp values >1 ×10⁻⁶ cm/s indicate good permeability) .
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction (fu) in human plasma .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between similar triazolo[4,5-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from subtle structural differences or assay conditions:
  • Control Experiments : Re-synthesize disputed compounds and re-test under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence-based assays).
  • Crystal Structure Comparison : Overlay SC-XRD structures to identify steric clashes or conformational changes affecting binding .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While no specific hazard data exists for this compound, general protocols for triazolo derivatives include:
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic anhydride) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.